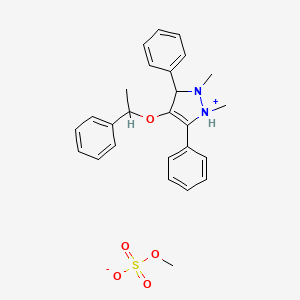![molecular formula C13H18O3S B14611324 Cyclohexanol, 1-[(phenylsulfonyl)methyl]- CAS No. 59807-87-3](/img/structure/B14611324.png)
Cyclohexanol, 1-[(phenylsulfonyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-[(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a cyclohexanol ring substituted with a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[(phenylsulfonyl)methyl]- typically involves the reaction of cyclohexanol with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Cyclohexanol+Phenylsulfonylmethyl chloride→Cyclohexanol, 1-[(phenylsulfonyl)methyl]-
Industrial Production Methods
On an industrial scale, the production of Cyclohexanol, 1-[(phenylsulfonyl)methyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The phenylsulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanol, 1-[(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets and pathways. The phenylsulfonylmethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Phenylsulfonylmethane: Contains a phenylsulfonyl group attached to a methane backbone.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.
Uniqueness
Cyclohexanol, 1-[(phenylsulfonyl)methyl]- is unique due to the presence of both a cyclohexanol ring and a phenylsulfonylmethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59807-87-3 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O3S/c14-13(9-5-2-6-10-13)11-17(15,16)12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 |
InChI Key |
HXXMYAQTEDXDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CS(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


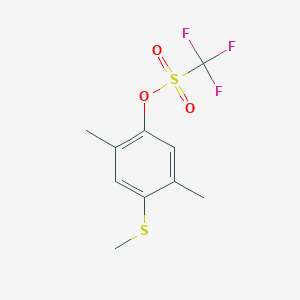
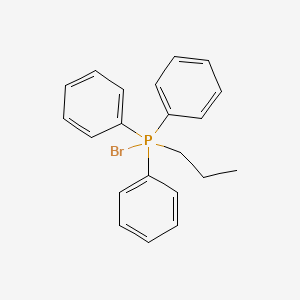

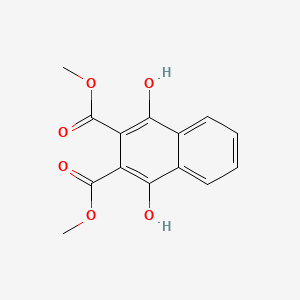
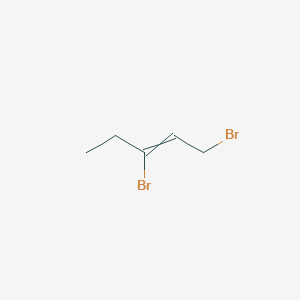
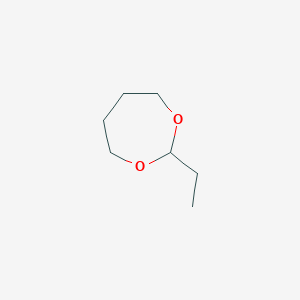
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)

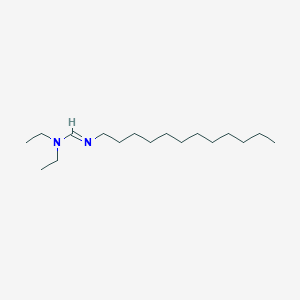
![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)
